molecular formula C22H21Br2NO2S3 B13963349 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Cat. No.: B13963349
M. Wt: 587.4 g/mol
InChI Key: KGNNFMJUDQDWPU-UHFFFAOYSA-N
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Description

1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is an organic compound that belongs to the class of thienopyrrole-dione derivatives. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it suitable for applications in organic photovoltaics and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions. For example, the compound can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with octylamine to form an intermediate, which is then cyclized to form the thieno[3,4-c]pyrrole-4,6(5H)-dione core .

Industrial Production Methods

the synthesis generally involves standard organic synthesis techniques such as bromination, coupling reactions, and cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various conjugated polymers or small molecules with enhanced electronic properties .

Scientific Research Applications

1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is primarily related to its electronic structure. The compound acts as an electron acceptor in various electronic devices. Its molecular structure allows for efficient charge separation and transport, which is crucial for the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific combination of bromothiophene and thieno[3,4-c]pyrrole-dione units, which provide a balance of solubility, electronic properties, and structural stability. This makes it particularly suitable for high-performance organic electronic devices .

Properties

Molecular Formula

C22H21Br2NO2S3

Molecular Weight

587.4 g/mol

IUPAC Name

1,3-bis(5-bromothiophen-2-yl)-5-octylthieno[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C22H21Br2NO2S3/c1-2-3-4-5-6-7-12-25-21(26)17-18(22(25)27)20(14-9-11-16(24)29-14)30-19(17)13-8-10-15(23)28-13/h8-11H,2-7,12H2,1H3

InChI Key

KGNNFMJUDQDWPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

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